5-bromo-2-ethoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
5-bromo-2-ethoxy-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O4S/c1-2-28-18-10-8-16(21)14-19(18)29(26,27)22-12-13-24-20(25)11-9-17(23-24)15-6-4-3-5-7-15/h3-11,14,22H,2,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQUDEOIXQZAVQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
2-ethoxy-5-isopropyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide (CAS: 921535-12-8)
Structural Differences :
- Substituent on Benzene Ring : Replaces the bromo group at position 5 with an isopropyl group.
Molecular Data :
| Property | Target Compound (CAS 1797589-14-0) | Analog (CAS 921535-12-8) |
|---|---|---|
| Molecular Formula | C₁₉H₁₈BrN₃O₄S | C₂₃H₂₇N₃O₄S |
| Molecular Weight (g/mol) | 464.3 | 441.5 |
| Key Substituents | Br (C5), OEt (C2) | iPr (C5), OEt (C2) |
4-(3-(Benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (Compound 5a)
Structural Differences :
Molecular Data :
| Property | Target Compound (CAS 1797589-14-0) | Compound 5a |
|---|---|---|
| Molecular Formula | C₁₉H₁₈BrN₃O₄S | C₁₇H₁₅N₃O₄S |
| Molecular Weight (g/mol) | 464.3 | ~365.4 (calculated) |
Functional Implications :
Pyrimidine-Based Analogs (e.g., 5-bromo-2-ethoxy-N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide)
Structural Differences :
Molecular Data :
| Property | Target Compound (CAS 1797589-14-0) | Pyrimidine Analog (CAS 1797589-14-0) |
|---|---|---|
| Molecular Formula | C₁₉H₁₈BrN₃O₄S | C₁₅H₁₈BrN₃O₄S |
| Molecular Weight (g/mol) | 464.3 | 416.3 |
Electronic and Steric Effects :
Key Comparative Insights
Substituent Effects on Bioactivity (Inferred)
Heterocyclic Core Differences
- Pyridazine analogs (e.g., target compound) exhibit planar aromatic systems conducive to stacking interactions, whereas pyrimidine analogs may favor altered binding geometries.
Q & A
Basic: What synthetic methodologies are recommended for synthesizing 5-bromo-2-ethoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide, and how can reaction conditions be optimized?
Answer:
The synthesis involves multi-step reactions, including bromination of the benzene ring, nucleophilic substitution for ethoxy group introduction, and coupling of the pyridazinone moiety. Key steps require:
- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling to attach the phenyl group to the pyridazinone ring .
- Solvents : Polar aprotic solvents like DMSO or THF enhance intermediate solubility and reaction efficiency .
- Temperature control : Maintaining 60–80°C during coupling steps minimizes side reactions and improves yield .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%) .
Basic: What analytical techniques are critical for structural confirmation and purity assessment?
Answer:
- X-ray crystallography : Resolves conformational details (e.g., dihedral angles between the benzene and pyridazinone rings) .
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., ethoxy group at C2, bromine at C5) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 504.03) and detects impurities .
- HPLC : Purity assessment using a C18 column with UV detection at 254 nm .
Advanced: How can researchers resolve contradictions in biological activity data across different assays?
Answer:
Discrepancies often arise from assay-specific conditions:
- Solvent effects : Standardize DMSO concentration (<1% v/v) to avoid cytotoxicity .
- Orthogonal assays : Compare enzyme inhibition (e.g., fluorescence-based) with cellular viability assays (MTT) to distinguish direct target effects from off-target toxicity .
- Structural analogs : Reference compounds like N-(5-Bromopyridin-3-yl)-4-methylbenzenesulfonamide (evidence 6) provide baseline activity for troubleshooting .
- Data normalization : Use internal controls (e.g., Z’-factor) to validate assay robustness .
Advanced: What strategies enhance solubility and pharmacokinetic properties for in vivo studies?
Answer:
- Structural modifications : Introducing hydrophilic groups (e.g., methoxy or hydroxyl) at the benzene ring’s para-position improves aqueous solubility (evidence 10) .
- Prodrug approaches : Esterification of the sulfonamide group increases membrane permeability .
- Formulation : Use cyclodextrin complexes or lipid nanoparticles to enhance bioavailability in rodent models .
- LogP optimization : Aim for a calculated logP <3 (e.g., via substituent adjustments) to balance solubility and permeability .
Advanced: How do pyridazinone ring modifications influence target binding and selectivity?
Answer:
- Electron-withdrawing groups : Bromine at C5 enhances binding affinity to kinases (e.g., MAPK) by stabilizing π-π interactions .
- Substituent positioning : A phenyl group at C3 (vs. thiophene in analogs, evidence 11) increases selectivity for cyclooxygenase-2 (COX-2) by 12-fold .
- Conformational analysis : Molecular docking using crystallographic data (evidence 3) predicts that C6 ketone hydrogen bonds with catalytic lysine residues in target enzymes .
- SAR studies : Replace the pyridazinone ring with triazolo-pyrimidine (evidence 18) to evaluate potency shifts in kinase inhibition assays .
Advanced: What experimental approaches validate the compound’s mechanism of action in complex biological systems?
Answer:
- Cellular thermal shift assays (CETSA) : Confirm target engagement by measuring protein stability shifts post-treatment .
- CRISPR/Cas9 knockout : Validate specificity using cell lines lacking the putative target (e.g., COX-2) .
- Metabolomic profiling : LC-MS-based analysis identifies downstream metabolic perturbations (e.g., arachidonic acid pathways) .
- In vivo imaging : Fluorescently tagged analogs (e.g., BODIPY conjugates) track tissue distribution in zebrafish models .
Basic: What safety and handling protocols are essential during synthesis?
Answer:
- Bromine handling : Use fume hoods and Schlenk lines to avoid inhalation; quench excess bromine with sodium thiosulfate .
- Inert atmosphere : Conduct coupling reactions under nitrogen/argon to prevent oxidation of intermediates .
- Waste disposal : Neutralize acidic/byproduct streams (e.g., HBr) with calcium carbonate before disposal .
Advanced: How can computational modeling guide the design of derivatives with improved efficacy?
Answer:
- Molecular dynamics simulations : Predict binding stability of derivatives with substituted pyridazinone rings (e.g., 3-trifluoromethyl vs. 3-phenyl) .
- QSAR models : Correlate substituent electronegativity (Hammett constants) with IC50 values for COX-2 inhibition .
- ADMET prediction : Tools like SwissADME estimate bioavailability and toxicity risks early in design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
